molecular formula C22H21FN4O B2443334 1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile CAS No. 1359864-71-3

1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile

Cat. No. B2443334
CAS RN: 1359864-71-3
M. Wt: 376.435
InChI Key: FSMZKGSTTARLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinolone, a class of synthetic antimicrobial agents . It is structurally similar to norfloxacin, a fluoroquinolone antibiotic .

Scientific Research Applications

Photovoltaic Applications

Quinoline derivatives, including structures similar to 1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile, have been studied for their photovoltaic properties. Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic characteristics of 4H-pyrano[3,2-c]quinoline derivatives, which were deposited using thermal evaporation techniques. These materials demonstrated rectification behavior and photovoltaic properties under both dark and illuminated conditions, indicating their potential use in photodiode applications. The presence of specific substituent groups, such as chlorophenyl, improved the diode parameters, suggesting that specific structural modifications to quinoline derivatives can enhance their electronic properties for use in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical and Structural Properties

The same authors further investigated the structural and optical properties of similar quinoline derivatives, revealing that these compounds exhibit significant polycrystallinity and nanocrystallite dispersion in an amorphous matrix upon thermal deposition. Spectrophotometric measurements provided insights into their absorption parameters and electron transition types. These findings highlight the potential of quinoline derivatives for applications in optical devices, where their specific structural and optical characteristics can be leveraged (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antibacterial Applications

Another distinct application of quinoline derivatives, closely related to the chemical structure of interest, is in the realm of antibacterial agents. Stefancich et al. (1985) synthesized a new fluorinated compound within the oxacin family, showcasing broad-spectrum antibacterial activities. This compound exhibited superior effectiveness against both gram-positive and gram-negative bacteria when compared to older agents like nalidixic acid, highlighting the potential of quinoline derivatives in developing new antibacterial drugs (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).

Spectroscopic and Structural Analysis

Quinoline derivatives are also studied for their spectroscopic and structural characteristics, as shown by Wazzan, Al-Qurashi, and Faidallah (2016). They conducted detailed DFT and TD-DFT/PCM calculations to determine the molecular structures and spectroscopic properties of certain quinoline carbonitrile dyes. Their research underscores the importance of these derivatives in understanding the electronic structure and potential applications in materials science, including biological potentials and corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and behavior . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound can modulate these processes, leading to changes in cellular behavior .

Molecular Mechanism

The mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-(4-phenylpiperazin-1-yl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-2-25-15-16(14-24)22(28)18-12-19(23)21(13-20(18)25)27-10-8-26(9-11-27)17-6-4-3-5-7-17/h3-7,12-13,15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMZKGSTTARLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.